Canthin-6-one N-oxide

Descripción

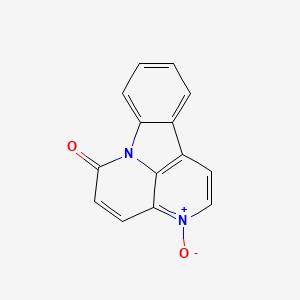

Structure

3D Structure

Propiedades

IUPAC Name |

6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-13-6-5-12-14-10(7-8-15(12)18)9-3-1-2-4-11(9)16(13)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKULNRVYULJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Canthin-6-one N-oxide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one N-oxide is a naturally occurring β-carboline alkaloid belonging to the canthinone class of compounds. These alkaloids are primarily isolated from various plant families, including Simaroubaceae and Rutaceae. This compound, along with its parent compound canthin-6-one and other derivatives, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These activities include cytotoxic, antiparasitic, and antifungal properties, making it a promising lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tetracyclic aromatic core structure with a lactam moiety and a distinctive N-oxide functional group. The presence of the N-oxide modifies the electronic and steric properties of the molecule compared to its parent compound, canthin-6-one, which can influence its biological activity and pharmacokinetic profile.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 236.22 g/mol | PubChem[1] |

| IUPAC Name | 6-oxido-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-3,5(16),7,9,11,13,15-heptaen-2-one | PubChem[1] |

| CAS Number | 60755-87-5 | PubChem[1] |

| Computed LogP | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, PubChem indicates the existence of a ¹³C NMR spectrum.[1] For the parent compound, canthin-6-one, ¹H NMR spectra typically show signals in the aromatic region, and the ¹³C NMR spectrum would confirm the presence of the carbonyl carbon and the aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry data is available for this compound, confirming its molecular weight.[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available in the search results. However, based on its structure, the IR spectrum is expected to show characteristic absorption bands for the C=O (lactam) stretching vibration, C=C and C=N stretching vibrations within the aromatic rings, and the N-O stretching vibration.

Quantitative Biological Activity

This compound and its derivatives have demonstrated significant biological activities, particularly in the areas of cancer and infectious diseases. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of this compound and Related Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| 9-Methoxycanthin-6-one-N-oxide | Melanoma | 6.5 µM | [2] |

| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | 7.0 µM | [2] |

Table 2: Antiparasitic Activity of this compound

| Compound | Parasite | Activity | Reference |

| This compound | Trypanosoma cruzi | Orally active with limited activity | [3] |

It is noteworthy that many studies focus on a range of canthin-6-one derivatives, and the N-oxide is often included in broader screenings.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific investigation of this compound. The following sections provide representative protocols for its synthesis and for the evaluation of its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the parent compound, canthin-6-one. A general procedure for N-oxidation of similar heterocyclic compounds is provided below.

Reaction Scheme: Canthin-6-one + m-CPBA → this compound

Materials:

-

Canthin-6-one

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve canthin-6-one in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterize the final product by NMR, MS, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Human cancer cell line (e.g., melanoma, as tested for derivatives[2])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathways

The biological effects of canthin-6-ones are attributed to their ability to modulate various cellular signaling pathways, primarily those involved in inflammation and apoptosis. While the specific mechanisms of this compound are still under investigation, the general mechanisms for the canthin-6-one class of compounds provide a strong framework for understanding its mode of action.

Induction of Apoptosis

Canthin-6-one and its derivatives are known to induce apoptosis in cancer cells.[2] This process is often mediated through the activation of caspases, a family of proteases that play a central role in programmed cell death. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Proposed apoptotic pathway induced by canthin-6-ones.

Modulation of Inflammatory Pathways

Canthin-6-ones have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Caption: Inhibition of the NF-κB signaling pathway by canthin-6-ones.

Conclusion and Future Perspectives

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its cytotoxic and antiparasitic effects make it a valuable candidate for the development of new therapeutic agents. Future research should focus on several key areas:

-

Comprehensive Spectroscopic Analysis: A complete and publicly available set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and HRMS) for this compound is needed for its definitive characterization.

-

In-depth Mechanism of Action Studies: While the general mechanisms of canthin-6-ones are being elucidated, specific studies on the N-oxide derivative are required to identify its precise molecular targets and signaling pathways.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of this compound derivatives will help to establish clear SARs and optimize the lead compound for improved potency and selectivity.

The continued exploration of this compound and its analogues holds significant potential for the discovery of novel drugs to combat cancer and infectious diseases.

References

- 1. This compound | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]

The Alkaloid Canthin-6-one N-oxide: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Canthin-6-one N-oxide, a naturally occurring β-carboline alkaloid. The document details its primary natural sources, compiles available quantitative data, presents a representative experimental protocol for its isolation, and explores its biological activities with a focus on relevant signaling pathways.

Natural Sources of this compound

This compound, along with other canthin-6-one derivatives, is predominantly found in plant species belonging to the Simaroubaceae and Rutaceae families. These alkaloids have also been identified in other plant families, as well as in some fungi and marine organisms.

Specific plant species reported to contain this compound include:

-

Brucea mollis var. tonkinensis : The root-wood of this plant has been identified as a source of this compound.[1]

-

Eurycoma longifolia : The roots of this plant are known to contain various canthin-6-one alkaloids, including 9-methoxycanthin-6-one-N-oxide and 9-hydroxycanthin-6-one-N-oxide, suggesting the potential presence of the parent N-oxide compound.[2][3]

While these are the most directly referenced sources, the broader class of canthin-6-one alkaloids has been isolated from a wider range of plants, including those from the Amaranthaceae, Caryophyllaceae, and Zygophyllaceae families.[4]

Quantitative Data on Canthin-6-one Alkaloids

Quantitative data specifically for this compound is limited in the current literature. However, data for the parent compound, canthin-6-one, and its other derivatives provide valuable context for the potential yields from various natural sources.

| Plant Species | Plant Part | Compound | Yield (% of Dry Weight) | Reference |

| Ailanthus altissima (Cell Culture) | Callus | Canthin-6-one & 1-methoxycanthin-6-one (combined) | 1.38% | |

| Brucea javanica (Cell Culture) | Cells | Canthin-6-one | Up to 2.67% | [5] |

| Eurycoma longifolia | Tap Roots | 9-methoxycanthin-6-one | 0.41% | [6] |

| Eurycoma longifolia | Fibrous Roots | 9-methoxycanthin-6-one | 0.39% | [6] |

| Eurycoma harmandiana | Roots | Total Canthin-6-one Alkaloids | 0.12-1.80 mg/g | [7] |

Experimental Protocol: Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from plant material, based on established methods for canthin-6-one alkaloids.

1. Extraction:

-

Air-dried and powdered plant material (e.g., root-wood of Brucea mollis) is subjected to Soxhlet extraction or maceration with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

2. Liquid-Liquid Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is suspended in an aqueous acidic solution (e.g., 5% HCl) and partitioned with a nonpolar solvent like n-hexane to remove lipids and other non-polar compounds.

-

The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and partitioned with a chlorinated solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to extract the alkaloids.

3. Chromatographic Separation:

-

The alkaloid-rich fraction is concentrated and subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane, ethyl acetate, and methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light and/or with Dragendorff's reagent.

4. Purification:

-

Fractions containing compounds with similar TLC profiles to known canthin-6-one standards are combined.

-

Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

5. Structure Elucidation:

-

The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

The biological activities of this compound are not as extensively studied as its parent compound, canthin-6-one. However, the available literature on canthin-6-one alkaloids points towards significant anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Canthin-6-one and its derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[2] A primary target appears to be the Nuclear Factor-kappa B (NF-κB) signaling pathway .

Canthin-6-one has been demonstrated to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages through the inhibition of NF-κB signaling.[2] This inhibition likely occurs by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cropj.com [cropj.com]

- 7. HPLC-UV-Based Simultaneous Determination of Canthin-6-One Alkaloids, Quassinoids, and Scopoletin: The Active Ingredients in Eurycoma Longifolia Jack and Eurycoma Harmandiana Pierre, and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Canthin-6-one N-oxide: A Technical Guide to Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthin-6-one N-oxide is a naturally occurring β-carboline alkaloid belonging to the canthinone class. These compounds, isolated from various plant species, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound and its derivatives. It includes detailed experimental protocols, a summary of its known biological functions with quantitative data, and an exploration of the molecular signaling pathways modulated by the parent canthin-6-one structure and its close analogs, offering a foundation for future research and drug development endeavors.

Discovery and Natural Occurrence

Canthin-6-one alkaloids are predominantly found in plant families such as Rutaceae and Simaroubaceae. This compound, along with its related derivatives like 9-methoxycanthin-6-one-N-oxide and 9-hydroxycanthin-6-one-N-oxide, has been successfully isolated from several plant species. Notable sources include Eurycoma longifolia, Zanthoxylum chiloperone, Ailanthus altissima, and Brucea mollis. The presence of these compounds across different genera underscores their significance in plant secondary metabolism and their potential as a source for novel therapeutic agents.

Isolation and Purification Protocols

The isolation of this compound from natural sources is a multi-step process that leverages standard phytochemical extraction and chromatographic techniques. The following is a generalized protocol synthesized from methodologies reported for canthinone-producing plants like Eurycoma longifolia and Zanthoxylum chiloperone.

General Experimental Protocol

-

Sample Preparation: The plant material (e.g., roots, stem bark) is air-dried to a constant weight and pulverized into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction:

-

The powdered plant material is subjected to exhaustive extraction. A common method is maceration or ultrasonic extraction with an organic solvent such as methanol, ethanol, or dichloromethane.

-

For instance, powdered Eurycoma longifolia roots can be ultrasonically extracted with 50% ethanol.

-

-

Crude Extract Preparation: The solvent from the resulting extract is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract. If an aqueous alcohol was used, the concentrate is suspended in water.

-

Liquid-Liquid Partitioning: The aqueous suspension is partitioned sequentially with immiscible organic solvents of increasing polarity, such as dichloromethane or ethyl acetate, to separate compounds based on their polarity. The canthinone alkaloids typically partition into the organic phase.

-

Column Chromatography: The dried organic phase (crude alkaloid fraction) is subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Final Purification:

-

Crystallization: Fractions rich in the target compound can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).

-

Preparative Chromatography: For higher purity, preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column may be employed to isolate the final pure compound.

-

-

Structure Elucidation: The identity and purity of the isolated this compound are confirmed using standard spectroscopic methods, including Mass Spectrometry (MS), 1H-NMR, and 13C-NMR.[1]

Visualization of Isolation Workflow

Caption: General workflow for the isolation of this compound.

Physicochemical Properties

The fundamental properties of this compound have been determined through computational and spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₂ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| CAS Number | 60755-87-5 | [1][2] |

| Appearance | Yellow Crystalline Solid | [3] |

Biological Activity

This compound and its derivatives exhibit a range of biological activities, with notable cytotoxic and antiparasitic effects.

Cytotoxic and Anticancer Activity

Derivatives of this compound have demonstrated cytotoxicity against various cancer cell lines. This activity suggests potential for development as anticancer agents.

| Compound | Cell Line(s) | Activity (IC₅₀) | Source |

| 9-Methoxycanthin-6-one-N-oxide | Melanoma | 6.5 µM | [4] |

| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | 7.0 µM | [4] |

| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [5] |

Antiparasitic Activity

This compound has been investigated for its activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

| Compound | Organism | Activity / Dosage | Source |

| This compound | Trypanosoma cruzi (in vivo, mice) | Orally active antiparasitic agent with limited activity; Administered at 5 mg/kg/day for 2 weeks. | [2][6] |

Mechanism of Action & Signaling Pathways

While the precise signaling pathway for this compound has not been fully elucidated, studies on the parent compound and its close derivatives provide significant insights into the probable mechanisms of action, which primarily involve the modulation of key inflammatory and apoptotic pathways.

Anti-inflammatory Pathway of Canthin-6-one

The parent compound, canthin-6-one, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In response to inflammatory stimuli like Lipopolysaccharide (LPS), canthin-6-one can prevent the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and components of the NLRP3 inflammasome.[4][7]

Caption: Inhibition of the NF-κB pathway by Canthin-6-one.[4]

Pro-Apoptotic Pathway of 1-Methoxy-canthin-6-one

A closely related derivative, 1-Methoxy-canthin-6-one, has been demonstrated to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key member of the mitogen-activated protein kinase (MAPK) family.[8][9] Activation of JNK can lead to the phosphorylation of various downstream targets that modulate the expression and activity of proteins in the Bcl-2 family and ultimately trigger the caspase cascade, leading to programmed cell death.[8][9] This pathway is crucial for its anticancer effects.

Caption: JNK-dependent apoptosis induced by 1-Methoxy-canthin-6-one.[8][9]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antiparasitic properties. The protocols for its isolation are well-established, allowing for its procurement for further study. While significant research has illuminated the mechanisms of its parent compound and other derivatives, focusing on the inhibition of inflammatory pathways like NF-κB and the activation of apoptotic pathways like JNK, the specific molecular targets and signaling cascades of this compound itself remain an important area for future investigation. Elucidating these precise mechanisms will be critical for fully understanding its therapeutic potential and advancing its development as a clinical candidate.

References

- 1. This compound | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methoxy-canthin-6-one induces c-Jun NH2-terminal kinase-dependent apoptosis and synergizes with tumor necrosis factor-related apoptosis-inducing ligand activity in human neoplastic cells of hematopoietic or endodermal origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Multifaceted Biological Activities of Canthin-6-one N-oxide: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the pharmacological potential of Canthin-6-one N-oxide, this document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in the field of drug development. It consolidates the current understanding of the compound's biological activities, presents key quantitative data, and provides detailed experimental methodologies.

This compound, a naturally occurring β-carboline alkaloid, and its derivatives have emerged as promising scaffolds in the quest for novel therapeutic agents. Exhibiting a diverse range of biological activities, including anticancer, anti-inflammatory, antiparasitic, and antimicrobial properties, these compounds have garnered significant attention within the scientific community. This guide delves into the core biological functions of this compound, offering a structured overview of its potential applications in medicine.

Anticancer Activity: Targeting Melanoma

Derivatives of this compound have demonstrated notable cytotoxic effects against melanoma cell lines. Specifically, 9-methoxycanthin-6-one-N-oxide and 9-hydroxycanthin-6-one-N-oxide have shown potent activity in suppressing the proliferation of these cancer cells.

| Compound | Cell Line | Activity | IC50 (µM) |

| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Suppressed proliferation | 6.5 |

| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Suppressed proliferation | 7.0 |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The anticancer activity of this compound derivatives can be determined using the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.[1][2][3][4][5]

Materials:

-

Human melanoma cell lines (e.g., LOX-IMVI)[6]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine[6]

-

This compound derivatives (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well plates

Procedure:

-

Cell Plating: Seed melanoma cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

While direct studies on this compound are limited, the broader class of canthin-6-one alkaloids is known to possess significant anti-inflammatory properties. The primary mechanism involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt signaling pathways.[7][8][9][10] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. It is hypothesized that this compound exerts its anti-inflammatory effects through a similar mechanism.

Experimental Protocol: NF-κB Activity Assay

To investigate the effect of this compound on the NF-κB pathway, a reporter gene assay can be employed in a suitable cell line, such as RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection: Culture RAW 264.7 cells and transfect them with the NF-κB luciferase reporter plasmid.

-

Compound Treatment: Pre-treat the transfected cells with different concentrations of this compound for a specified time.

-

LPS Stimulation: Stimulate the cells with LPS to induce NF-κB activation.

-

Cell Lysis: After incubation, lyse the cells to release the cellular components.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration and determine the effect of this compound on LPS-induced NF-κB activation.

Antiparasitic Activity: Combating Trypanosoma cruzi

This compound has been identified as an orally active agent with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]

Experimental Protocol: In Vitro Anti-Trypanosoma cruzi Assay

The efficacy of this compound against the intracellular amastigote form of T. cruzi can be evaluated using an in vitro assay with a host cell line.[13][14][15]

Materials:

-

Vero cells (host cell line)

-

Trypanosoma cruzi trypomastigotes

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Control drug (e.g., benznidazole)

-

96-well plates

Procedure:

-

Host Cell Seeding: Seed Vero cells in 96-well plates and allow them to adhere overnight.

-

Infection: Infect the Vero cell monolayers with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).

-

Compound Addition: After an initial infection period, remove the free trypomastigotes and add fresh medium containing serial dilutions of this compound or the control drug.

-

Incubation: Incubate the plates for a period that allows for intracellular amastigote replication (e.g., 72-96 hours).

-

Quantification of Parasite Inhibition: Assess the number of intracellular amastigotes. This can be done by various methods, such as microscopic counting after staining or using a reporter parasite strain (e.g., expressing β-galactosidase or luciferase).

-

Data Analysis: Determine the concentration of this compound that inhibits parasite replication by 50% (IC50).

Antimicrobial Activity

The canthin-6-one alkaloid scaffold is known to exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. While specific data for this compound is not extensively detailed in the reviewed literature, its structural similarity to active canthin-6-ones suggests potential antimicrobial properties.

Experimental Protocol: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method.[8][11]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Control antibiotics/antifungals

-

96-well microtiter plates

-

Resazurin or other viability indicators (optional)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.

-

Serial Dilution: Prepare serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator.

Conclusion

This compound and its derivatives represent a compelling class of natural products with significant therapeutic potential. The data and protocols presented in this guide underscore the importance of continued research into these molecules. Further investigation is warranted to fully elucidate the mechanisms of action, explore the structure-activity relationships, and evaluate the in vivo efficacy and safety profiles of these promising compounds for the development of new and effective treatments for cancer, inflammatory diseases, and infectious diseases.

References

- 1. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Canthin-6-one N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Canthin-6-one N-oxide, a naturally occurring β-carboline alkaloid. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented below has been compiled from the isolation and characterization of this compound from its natural sources.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 236.23 g/mol | PubChem[1] |

| Appearance | Yellowish solid | N/A |

| CAS Number | 60755-87-5 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.98 | d | 5.4 | H-1 |

| 8.86 | d | 8.0 | H-4 |

| 8.19 | d | 7.8 | H-10 |

| 7.95 | d | 5.4 | H-2 |

| 7.85 | t | 7.8 | H-8 |

| 7.69 | t | 8.0 | H-9 |

| 7.55 | d | 9.8 | H-5 |

| 7.02 | d | 9.8 | H-4a |

Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Atom |

| 158.5 | C-6 |

| 142.3 | C-11a |

| 139.1 | C-7a |

| 136.9 | C-1 |

| 132.8 | C-8 |

| 130.3 | C-10 |

| 129.5 | C-11b |

| 124.6 | C-4 |

| 122.9 | C-9 |

| 121.8 | C-2 |

| 119.3 | C-4a |

| 117.8 | C-5 |

| 116.1 | C-7 |

| 115.3 | C-11 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. Electron Ionization Mass Spectrometry (EI-MS) data for this compound is presented below.

Table 3: EI-MS Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 236 | 100 | [M]⁺ |

| 220 | 80 | [M-O]⁺ |

| 192 | 45 | [M-O-CO]⁺ |

| 164 | 30 | [M-O-CO-CO]⁺ |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation: A 5 mg sample of pure this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

-

¹H NMR: Spectra were acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

-

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

Mass Spectrometry

Instrumentation: EI-MS data were obtained using a Thermo Finnigan MAT 95 XL mass spectrometer.

Sample Introduction: The sample was introduced via a direct insertion probe.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200°C

-

Scan Range: m/z 50-500

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound, which involves the oxidation of the parent alkaloid, Canthin-6-one.

Caption: Synthesis of this compound from Canthin-6-one.

References

Canthin-6-one N-oxide: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthin-6-one N-oxide, a derivative of the β-carboline alkaloid canthin-6-one, has emerged as a compound of significant interest in the fields of oncology and immunology. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its molecular targets and mechanisms of action. Drawing from studies on canthin-6-one and its analogues, this document outlines the compound's effects on key signaling pathways implicated in cancer and inflammation, including NF-κB, MAPK, PI3K/Akt, and the NLRP3 inflammasome. Detailed experimental protocols for evaluating the biological activities of this compound are provided, alongside a compilation of available quantitative data to facilitate comparative analysis. This guide aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction

Canthin-6-one alkaloids, isolated from various plant species, have a long history in traditional medicine and have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antiparasitic effects.[1][2][3] this compound, a naturally occurring or synthetically derived analogue, is gaining attention for its potential as a therapeutic agent. This document synthesizes the existing knowledge on canthin-6-ones to delineate the probable therapeutic targets and mechanisms of action of this compound.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound is believed to stem from its ability to modulate multiple key signaling pathways that are often dysregulated in diseases like cancer and chronic inflammatory conditions.

Anti-Cancer Activity

Canthin-6-one and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][4][5] The primary mechanism of action appears to be the induction of apoptosis.[1][4]

2.1.1. Induction of Apoptosis

Studies on canthin-6-one and its derivatives have shown that these compounds can trigger programmed cell death in cancer cells through the activation of the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[1][6] The pro-apoptotic activity is also associated with an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins.[4]

Key Proteins Modulated:

-

Caspase-3: Activation through cleavage is a central event in the execution phase of apoptosis.

-

Caspase-8 & -9: Activation indicates initiation of the extrinsic and intrinsic apoptotic pathways, respectively.

-

Bcl-2 family proteins: Modulation of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[4]

Anti-Inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer. Canthin-6-ones have been shown to exert potent anti-inflammatory effects by targeting central inflammatory signaling pathways.[3][7][8]

2.2.1. Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. Canthin-6-one and its derivatives have been shown to inhibit NF-κB activation.[7][8] This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[8][9][10]

2.2.2. Modulation of MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial for cell proliferation, survival, and inflammation. Canthin-6-one derivatives have been observed to inhibit the phosphorylation of key proteins in these pathways, including p38, ERK, JNK, and Akt, thereby attenuating inflammatory responses.[7][8][11]

2.2.3. Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. The canthin-6-one class of compounds has been implicated in the regulation of the NLRP3 inflammasome, suggesting a potential mechanism for their anti-inflammatory effects.[3][7][11][12]

Data Presentation

The following tables summarize the available quantitative data for this compound and its closely related derivatives.

Table 1: In Vitro Cytotoxicity of this compound and Derivatives

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | Not specified | 1.11 - 5.76 µg/ml | [13] |

| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Proliferation | 6.5 µM | [7] |

| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Proliferation | 7.0 µM | [7] |

| Canthin-6-one | HT29 (Colon) | MTT | 7.6 - 10.7 µM | [1] |

| Canthin-6-one | A549 (Lung) | MTT | 7.6 - 10.7 µM | [1] |

| Canthin-6-one | MCF-7 (Breast) | MTT | 7.6 - 10.7 µM | [1] |

| 9-Methoxycanthin-6-one | A2780 (Ovarian) | Sulphorhodamine B | 4.04 ± 0.36 µM | [5] |

| 9-Methoxycanthin-6-one | HT-29 (Colon) | Sulphorhodamine B | 3.79 ± 0.069 µM | [5] |

| 9-Methoxycanthin-6-one | A375 (Melanoma) | Sulphorhodamine B | 5.71 ± 0.20 µM | [5] |

Table 2: Anti-Inflammatory Activity of Canthin-6-one Derivatives

| Compound | Target | Assay | IC50 | Reference |

| 4-Methoxy-5-hydroxycanthin-6-one | NO production (LPS-stimulated RAW 264.7) | Griess Assay | Not specified | [14] |

| Canthin-6-one | NF-κB activation | Not specified | Not specified | [7] |

| 5-Methoxycanthin-6-one | Radical scavenging | DPPH | 27.62 ± 0.090 µM | [15] |

| Canthin-6-one | Radical scavenging | DPPH | 33.60 ± 0.011 µM | [15] |

Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In Silico Prediction of Canthin-6-one N-oxide Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthin-6-one, a β-carboline alkaloid, and its derivatives, including Canthin-6-one N-oxide, have garnered significant interest in the scientific community due to their diverse pharmacological activities. These compounds have demonstrated potential as anti-inflammatory, anti-cancer, and antiparasitic agents.[1][2][3][4] This technical guide provides an in-depth overview of the in silico methodologies that can be employed to predict the biological activity of this compound. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a structured approach to leveraging computational tools for lead compound optimization and mechanism of action studies. This document summarizes key quantitative data, details relevant experimental protocols for validation, and visualizes pertinent biological pathways and workflows.

Introduction to this compound

Canthin-6-one and its analogues are naturally occurring compounds found in various plant species.[1][2] The addition of an N-oxide moiety to the canthin-6-one scaffold can modulate its physicochemical properties and biological activity. This compound has been reported to possess antiparasitic properties and, like other canthinone derivatives, is being investigated for its potential in treating a range of diseases.[4] The primary mechanisms of action for canthin-6-ones involve the modulation of key signaling pathways implicated in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways.[5][6][7]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro activity of this compound and related derivatives. This data is crucial for the development and validation of in silico predictive models.

Table 1: Antiproliferative Activity of Canthin-6-one Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Not Specified | 6.5 | [5] |

| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Not Specified | 7.0 | [5] |

| Canthin-6-one | PC-3 (Prostate Cancer) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |

| Canthin-6-one | HT-29 (Colon Cancer) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |

| Canthin-6-one | Jurkat (Leukemia) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |

| Canthin-6-one | HeLa (Cervical Cancer) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |

| Canthin-6-one | C6 (Glioma) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |

| Canthin-6-one | NIH-3T3 (Fibroblasts) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |

| Canthin-6-one Derivative 8h | HT29 (Colon cancer) | Not Specified | 1.0 | [1] |

| Canthin-6-one Derivative 8h | H1975 (Lung adenocarcinoma) | Not Specified | 1.9 | [1] |

| Canthin-6-one Derivative 8h | A549 (Lung cancer) | Not Specified | 1.7 | [1] |

| Canthin-6-one Derivative 8h | MCF-7 (Breast cancer) | Not Specified | 1.8 | [1] |

| Canthin-6-one (Control) | HT29, H1975, A549, MCF-7 | Not Specified | 7.6 - 10.7 | [1] |

Table 2: Anti-inflammatory Activity of Canthin-6-one Derivatives

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| 9-Methoxycanthin-6-one | NF-κB Inhibition | Not Specified | 3.8 | [5] |

| 9-Hydroxycanthin-6-one | NF-κB Inhibition | Not Specified | 7.4 | [5] |

| Canthin-6-one | iNOS Expression | Macrophages | Significant inhibition at 1 and 5 µM | [7] |

| Canthin-6-one | PGE2 Production | Macrophages | Significant suppression at 1 and 5 µM | [7] |

| 5-methoxycanthin-6-one | Carrageenan-induced paw edema | Rats | ED50 = 60.84 mg/Kg | [3] |

| Canthin-6-one | Carrageenan-induced paw edema | Rats | ED50 = 96.64 mg/Kg | [3] |

Table 3: Antiparasitic Activity of Canthin-6-one Derivatives

| Compound | Parasite | Activity | Reference |

| This compound | Trypanosoma cruzi | Orally active antiparasitic agent with limited activity | [4] |

In Silico Prediction Methodologies

In silico approaches are instrumental in accelerating the drug discovery process by predicting the biological activity and pharmacokinetic properties of compounds, thereby reducing the need for extensive and costly experimental screening.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can elucidate its interaction with key protein targets in the NF-κB and NLRP3 inflammasome pathways.

Workflow for Molecular Docking of this compound:

Key Protein Targets for Docking:

-

NF-κB: The p50/p65 heterodimer is a key target. Docking can reveal if this compound binds to the DNA-binding region or other allosteric sites to inhibit its activity.

-

NLRP3 Inflammasome: The NACHT domain of the NLRP3 protein is a potential binding site for small molecule inhibitors. Docking studies can predict the binding affinity and mode of interaction.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. A robust QSAR model for canthinone derivatives can predict the activity of novel analogues, including N-oxides, and guide the design of more potent compounds.

General QSAR Workflow:

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug development to identify potential liabilities. Various online tools and software can predict these properties for this compound.

Predicted ADMET Properties of this compound (Hypothetical):

| Property | Predicted Value |

| Molecular Weight | 236.22 g/mol |

| LogP | 1.4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Lipinski's Rule of 5 | Compliant |

| Blood-Brain Barrier Permeability | Moderate |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagenic |

Note: These are example predicted values and should be calculated using appropriate software.

Experimental Validation Protocols

The predictions from in silico models must be validated through experimental assays. The following are detailed protocols for key experiments.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This assay measures cell density by staining cellular proteins with sulforhodamine B.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

-

Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Activity Assays

This protocol measures the levels of secreted pro-inflammatory cytokines in cell culture supernatants.

Protocol:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Determine the concentration of cytokines from a standard curve.

This assay measures the release of IL-1β and caspase-1, which are markers of NLRP3 inflammasome activation.

Protocol:

-

Cell Priming and Treatment: Prime bone marrow-derived macrophages (BMDMs) with LPS (1 µg/mL) for 4 hours. Then, treat the cells with various concentrations of this compound for 1 hour.

-

Inflammasome Activation: Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 30 minutes.

-

Supernatant and Lysate Collection: Collect the cell culture supernatants and lyse the cells.

-

Western Blotting: Perform Western blot analysis on the supernatants to detect cleaved caspase-1 (p20) and IL-1β (p17). Analyze the cell lysates for pro-caspase-1, pro-IL-1β, and NLRP3 expression.

In Vitro Antiparasitic Assay against Trypanosoma cruzi

This assay determines the ability of this compound to inhibit the growth of T. cruzi.

Protocol:

-

Parasite and Cell Culture: Culture Vero cells in a 96-well plate to form a monolayer. Infect the cells with trypomastigotes of T. cruzi (e.g., Tulahuen strain expressing β-galactosidase).

-

Compound Treatment: After 2 hours of infection, remove the free parasites and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 48-72 hours.

-

Activity Measurement: Add chlorophenol red-β-D-galactopyranoside (CPRG) to the wells and incubate for 4-6 hours at 37°C.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Determine the percentage of parasite growth inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

This compound and the NF-κB Signaling Pathway

Canthin-6-ones have been shown to inhibit the NF-κB pathway, a key regulator of inflammation. The diagram below illustrates the proposed mechanism.

This compound and the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation of pro-inflammatory cytokines. Canthin-6-ones can suppress its activation.

Conclusion

The in silico prediction of this compound's biological activity offers a powerful and efficient approach to guide further drug development efforts. By combining molecular docking, QSAR modeling, and ADMET prediction, researchers can gain valuable insights into its mechanism of action, identify potential toxicities, and design more potent and selective analogues. The experimental protocols provided herein serve as a foundation for validating these computational predictions. The continued integration of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of this compound and other natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Canthin-6-one N-oxide: A Comprehensive Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthin-6-one N-oxide, a member of the β-carboline alkaloid family, is a naturally occurring compound found in various medicinal plants traditionally used for treating a range of ailments. This technical guide provides an in-depth analysis of this compound and its parent compound, canthin-6-one, exploring their ethnobotanical relevance, pharmacological activities, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction: From Traditional Use to Scientific Scrutiny

Canthin-6-one and its derivatives are primarily isolated from plant families such as Simaroubaceae and Rutaceae.[1][2] Plants containing these alkaloids, like Eurycoma longifolia and Picrasma quassioides, have a long history in traditional medicine for treating conditions such as fever, gastric ulcers, and diarrhea.[1] Modern scientific investigation has begun to validate these traditional uses, revealing a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-parasitic, and anti-fungal properties.[2][3][4] this compound, specifically, has been identified as an active constituent with antiparasitic and cytotoxic activities.[3][5][6] This guide will delve into the scientific evidence that underpins the therapeutic potential of this class of compounds.

Quantitative Pharmacological Data

The following tables summarize the reported in vitro and in vivo activities of this compound and related canthin-6-one alkaloids, providing a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of Canthin-6-one Alkaloids

| Compound | Cell Line | Activity | IC50 / Concentration | Source |

| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | Cytotoxic | 1.11 - 5.76 µg/ml | [6] |

| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Proliferation suppression | 6.5 µM | [1] |

| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Proliferation suppression | 7.0 µM | [1] |

| Canthin-6-one | Multiple cancer cell lines | G2/M transition interference | Not specified | [2] |

| 8-Hydroxycanthin-6-one | CNE2, Bel-7402 | Proliferation suppression | 13.43 ± 2.29 µM, 39.27 ± 9.72 µM | [1] |

| Novel Canthin-6-one Derivative (8h) | HT29 and other cancer cell lines | Antiproliferative | 1.0 - 1.9 µM | [4] |

Table 2: Anti-inflammatory and Antiparasitic Activity of Canthin-6-one Alkaloids

| Compound/Extract | Model | Activity | Dosage/Concentration | Source |

| This compound | Trypanosoma cruzi-infected mice (in vivo) | Antiparasitic | 5 mg/kg/day (oral or subcutaneous) | [3] |

| Canthin-6-one | Trypanosoma cruzi-infected mice (in vivo) | Reduced parasitemia | 5 mg/kg/day (oral) | [3] |

| Total alkaloids of Zanthoxylum chiloperone | Trypanosoma cruzi-infected mice (in vivo) | High parasitological clearance | 50 mg/kg/day | [3] |

| 4-Methoxy-5-hydroxycanthin-6-one | LPS-stimulated RAW 264.7 cells (in vitro) | Suppressed NO and TNF-α production | Not specified | [1] |

| 4-Methoxy-5-hydroxycanthin-6-one | Adjuvant-induced chronic arthritis in rats (in vivo) | Ameliorated arthritis | Oral administration | [1] |

| 9-Hydroxycanthin-6-one | LPS-induced RAW264.7 cells (in vitro) | Inhibited IL-6, TNF-α, and IL-10 production | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of canthin-6-one alkaloids, based on established protocols for similar compounds.

Extraction and Isolation of Canthin-6-one Alkaloids

The following protocol is a generalized procedure based on the successful extraction of 9-methoxycanthin-6-one from Radix Eurycomae longifoliae.[8]

-

Maceration and Extraction:

-

Liquid-Liquid Partitioning:

-

The aqueous suspension is partitioned with a non-polar solvent, such as dichloromethane, to extract the alkaloids.[8]

-

-

Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica gel.[8]

-

Further purification can be achieved by crystallization using a combination of solvents like dichloromethane, methanol, and acetone.[8]

-

Final purification to obtain high-purity this compound can be performed using a C18 column.[8]

-

-

Structure Elucidation:

-

The purified compound is identified and characterized using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), UV-VIS, and Infrared (IR) spectroscopy.[8]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to evaluate the antiproliferative effects of novel canthin-6-one derivatives.[4]

-

Cell Culture:

-

Human cancer cell lines (e.g., HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Compound Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the canthin-6-one derivative or a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

After the desired incubation period (e.g., 48 hours), MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

-

-

Formazan Solubilization:

-

The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

In Vivo Antiparasitic Activity Assay

This protocol is based on the study of canthin-6-one alkaloids in Trypanosoma cruzi-infected mice.[3]

-

Animal Model:

-

BALB/c mice are infected with Trypanosoma cruzi.

-

-

Compound Administration:

-

Parasitemia Monitoring:

-

Blood samples are collected at regular intervals to monitor the level of parasitemia.

-

-

Survival and Serological Analysis:

-

The survival rate of the mice is monitored.

-

Serological tests are performed to assess the host's immune response.[3]

-

Signaling Pathways and Mechanisms of Action

Canthin-6-one alkaloids exert their biological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling

Canthin-6-ones have been shown to suppress inflammatory responses by targeting key signaling pathways such as NF-κB and the NLRP3 inflammasome.[1][9]

-

NF-κB Pathway: Canthin-6-ones can inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[1][10]

-

NLRP3 Inflammasome: These compounds can also suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[9]

Caption: Anti-inflammatory mechanism of this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and evaluation of canthin-6-one alkaloids.

Caption: Workflow for canthin-6-one alkaloid drug discovery.

Conclusion and Future Directions

This compound and its related alkaloids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, validated through numerous preclinical studies, underscore the importance of continued research. Future investigations should focus on elucidating the detailed molecular targets and mechanisms of action, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and conducting rigorous clinical trials to translate these promising preclinical findings into novel therapeutic agents for a variety of diseases. The synthesis of novel derivatives with improved efficacy and safety profiles also presents an exciting avenue for future drug development.[4][11]

References

- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 9. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of Canthin-6-one N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one alkaloids, a class of β-carboline derivatives, have garnered significant attention for their diverse pharmacological activities, including potent antifungal properties.[1] Among these, Canthin-6-one N-oxide has been identified as a compound with broad-spectrum antifungal, leishmanicidal, and trypanocidal activities.[2] This technical guide provides a comprehensive overview of the current understanding of the antifungal properties of this compound and its parent compound, Canthin-6-one. It aims to equip researchers and drug development professionals with the necessary data, experimental protocols, and mechanistic insights to further explore the therapeutic potential of this promising class of natural products. While extensive quantitative data for this compound is still emerging, this guide consolidates the available information and draws parallels from the well-studied Canthin-6-one to provide a solid foundation for future research.

Antifungal Activity: Quantitative Data

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in the available literature, the parent compound, Canthin-6-one, has demonstrated significant in vitro activity against a wide range of pathogenic fungi. The following tables summarize the reported MIC values for Canthin-6-one, offering a comparative baseline for the potential efficacy of its N-oxide derivative.

Table 1: Antifungal Activity of Canthin-6-one against Various Fungal Species

| Fungal Species | MIC (µg/mL) | MIC (µM) | Reference |

| Fusarium oxysporum f. sp. cucumerinum | 32.0 | - | [3] |

| Aspergillus fumigatus | - | 45.9 - 56.1 | [4][5] |

| Aspergillus niger | - | 5.3 | [4][5] |

| Aspergillus terreus | - | 5.3 | [4][5] |

| Candida albicans | - | 46.0 | [4][5] |

| Candida tropicalis | - | 5.3 | [4][5] |

| Candida glabrata | - | 5.3 | [4][5] |

| Cryptococcus neoformans | - | 5.3 | [4][5] |

| Geotrichum candidum | - | 5.3 | [4][5] |

| Saccharomyces cerevisiae | - | 5.3 | [4][5] |

| Trichosporon beigelii | - | 5.3 | [4][5] |

| Trichophyton mentagrophytes var. interdigitale | - | >216.2 | [5] |

Table 2: Antifungal Activity of 5-methoxycanthin-6-one against Trichophyton mentagrophytes var. interdigitale

| Fungal Species | MIC (µM) | Reference |

| Trichophyton mentagrophytes var. interdigitale | 12.3 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antifungal properties of Canthin-6-one alkaloids. These protocols can be adapted for the study of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth is achieved.

-

A spore suspension (for molds) or cell suspension (for yeasts) is prepared by gently scraping the surface of the agar plate with a sterile loop or by harvesting colonies.

-

The suspension is transferred to a sterile tube containing a saline solution (0.85% NaCl) with a surfactant like Tween 80 (0.05%) to aid in dispersion.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then further diluted in the test medium to achieve the desired final inoculum concentration (typically 0.4-5 x 10^4 CFU/mL).

2. Preparation of Test Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

-

Each well containing the diluted test compound is inoculated with 100 µL of the prepared fungal suspension.

-

A positive control well (containing only the medium and the fungal inoculum) and a negative control well (containing only the medium) are included on each plate.

-

The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Caption: Workflow for the Broth Microdilution Assay.

Mechanism of Action: Insights and Postulated Pathways

The precise antifungal mechanism of this compound is not yet fully elucidated. However, studies on the parent compound, Canthin-6-one, provide valuable clues into its potential modes of action.

A quantitative proteomics study on Fusarium oxysporum f. sp. cucumerinum treated with Canthin-6-one revealed significant alterations in the expression of 203 proteins.[3] These differentially expressed proteins were primarily involved in amino acid biosynthesis and nitrogen metabolism pathways .[3] This suggests that Canthin-6-one may exert its antifungal effect by disrupting these essential metabolic processes, leading to nutrient deprivation and ultimately, fungal cell death.[3]

The proposed mechanism involves the interference with amino acid metabolism, which in turn affects the availability of nitrogen, a critical nutrient for fungal growth and development. This disruption of normal physiological processes is a plausible explanation for the observed antifungal activity.

While research on the anti-inflammatory properties of canthin-6-ones has identified interactions with signaling pathways such as NF-κB and MAPK in mammalian cells, it is important to note that these may not be directly relevant to the antifungal mechanism in fungal cells.[6] Further investigation is required to determine the specific signaling pathways in fungi that are targeted by this compound.

Caption: Postulated Antifungal Mechanism of Action.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antifungal agents. While the existing data, primarily from its parent compound Canthin-6-one, indicates a potent and broad-spectrum activity, further research is imperative. Future studies should focus on:

-